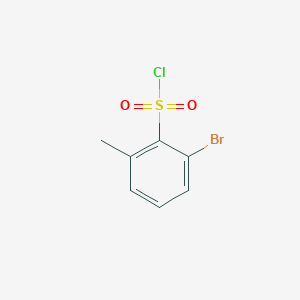

2-Bromo-6-methylbenzenesulfonyl chloride

Overview

Description

2-Bromo-6-methylbenzenesulfonyl chloride: is an organic compound with the molecular formula C7H6BrClO2S . It is a sulfonyl chloride derivative, characterized by the presence of a bromine atom and a methyl group attached to a benzene ring, along with a sulfonyl chloride functional group. This compound is primarily used as a reagent in organic synthesis due to its reactivity and versatility.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2-Bromo-6-methylbenzene. One common method is the reaction of 2-Bromo-6-methylbenzene with chlorosulfonic acid, which introduces the sulfonyl chloride group. The reaction is usually carried out under controlled conditions to ensure the desired product is obtained with high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of phosphorus pentachloride or phosphorus oxychloride as chlorinating agents. These reagents react with 2-Bromo-6-methylbenzenesulfonic acid or its salts to produce the sulfonyl chloride derivative. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.

Oxidation: Although less common, the compound can undergo oxidation to form sulfonic acids under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines or alcohols are commonly used under basic conditions to facilitate the substitution reaction.

Reduction: Lithium aluminum hydride or other strong reducing agents are employed under anhydrous conditions.

Oxidation: Strong oxidizing agents like potassium permanganate can be used under acidic conditions.

Major Products Formed:

Sulfonamides: Formed from the reaction with amines.

Sulfonates: Formed from the reaction with alcohols.

Sulfonic Acids: Formed from oxidation reactions.

Scientific Research Applications

Chemistry: 2-Bromo-6-methylbenzenesulfonyl chloride is widely used as a reagent in organic synthesis. It is employed in the preparation of various sulfonamide and sulfonate derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals.

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, by introducing sulfonyl chloride groups. This modification can alter the biological activity and stability of the biomolecules, making it useful in studying protein function and interactions.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of drugs for the treatment of diseases such as Alzheimer’s and cancer. It is used in the synthesis of bioactive molecules that target specific pathways involved in these diseases.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It serves as a key intermediate in the manufacture of dyes, pigments, and other performance chemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-6-methylbenzenesulfonyl chloride primarily involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity allows the compound to form covalent bonds with various nucleophilic species, leading to the formation of sulfonamide, sulfonate, and sulfonyl derivatives.

Molecular Targets and Pathways: In medicinal chemistry, the compound’s derivatives may target specific enzymes or receptors involved in disease pathways. For example, sulfonamide derivatives can inhibit enzymes such as carbonic anhydrase, which is involved in various physiological processes. The exact molecular targets and pathways depend on the specific derivative and its intended application.

Comparison with Similar Compounds

- 2-Bromo-4-methylbenzenesulfonyl chloride

- 2-Chloro-6-methylbenzenesulfonyl chloride

- 2-Bromo-6-ethylbenzenesulfonyl chloride

Comparison: 2-Bromo-6-methylbenzenesulfonyl chloride is unique due to the presence of both a bromine atom and a methyl group on the benzene ring, which can influence its reactivity and selectivity in chemical reactions. Compared to 2-Bromo-4-methylbenzenesulfonyl chloride, the position of the methyl group can affect the steric and electronic properties of the compound, leading to differences in reaction outcomes. Similarly, the presence of a bromine atom distinguishes it from 2-Chloro-6-methylbenzenesulfonyl chloride, as bromine is larger and more polarizable than chlorine, which can impact the compound’s reactivity.

Biological Activity

2-Bromo-6-methylbenzenesulfonyl chloride is an organic compound with the molecular formula and a molar mass of approximately 227.64 g/mol . It belongs to the class of sulfonyl chlorides, characterized by a sulfonyl group () attached to a benzene ring that also contains bromine and methyl substituents. This compound is primarily utilized in organic synthesis due to its high reactivity, particularly in the formation of sulfonamide derivatives, which have significant implications in medicinal chemistry.

The biological activity of this compound is largely attributed to its ability to modify biomolecules through nucleophilic substitution reactions. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity facilitates the formation of covalent bonds with various biomolecules, including proteins and peptides, thereby altering their biological activity and stability.

Applications in Medicinal Chemistry

- Drug Development : The derivatives of this compound have been explored for their potential in treating diseases such as Alzheimer's and cancer. These compounds can inhibit specific enzymes involved in disease pathways, making them valuable in therapeutic applications.

- Protein Modification : In biological research, this compound is employed to introduce sulfonyl chloride groups into proteins and peptides. This modification can significantly enhance the study of protein functions and interactions, providing insights into their roles in various biological processes.

Cytotoxicity Studies

Recent studies have investigated the cytotoxic effects of compounds derived from this compound against various cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that these compounds exhibit significant cytotoxic activity, with IC50 values ranging from 3.6 µM to 11.0 µM across different cell lines .

Table: Cytotoxic Activity of Derivatives

| Compound ID | Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 135 | HCT-116 | 3.6 | 6.4 |

| 143 | MCF-7 | 4.5 | 5.0 |

| 150 | HeLa | 5.5 | 4.0 |

| 162 | HCT-116 | 11.0 | 1.7 |

The selectivity index is calculated based on the ratio of IC50 values against cancerous versus non-cancerous cell lines, highlighting the potential for targeted therapies.

Case Study 1: Inhibition of MDM2-p53 Interactions

In a study examining the mechanism of action for certain derivatives, it was found that while these compounds did not inhibit MDM2-p53 interactions directly, they induced G0/G1 and G2/M cell cycle arrest in a p53-independent manner . This suggests alternative pathways through which these compounds can exert their cytotoxic effects.

Case Study 2: Apoptosis Induction

Flow cytometric analysis revealed that treatment with specific derivatives led to a concentration-dependent increase in apoptotic cells among both wild-type and mutant p53 cell lines. This indicates that the derivatives can induce apoptosis effectively, making them candidates for further development in cancer therapeutics .

Properties

IUPAC Name |

2-bromo-6-methylbenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrClO2S/c1-5-3-2-4-6(8)7(5)12(9,10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEHWFVLFMUJFDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.